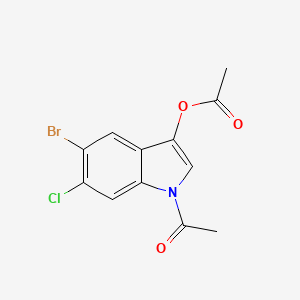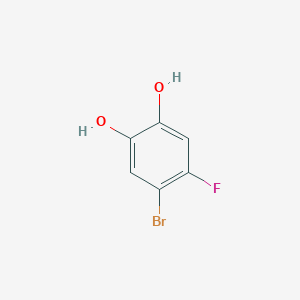![molecular formula C8H7NO2 B1288940 Benzo[d]oxazol-2-ylmethanol CAS No. 77186-95-9](/img/structure/B1288940.png)
Benzo[d]oxazol-2-ylmethanol
説明
Benzo[d]oxazol-2-ylmethanol is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. Benzoxazoles are known for their diverse biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, a related compound, was achieved and confirmed by IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination . This process typically involves the formation of the benzoxazole core followed by subsequent functionalization at appropriate positions on the ring system.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal. For example, the crystal structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was determined using X-ray diffraction, and its gas phase structure was obtained by quantum chemical calculations . These structures help in understanding the conformation and electronic distribution within the molecule, which are crucial for their biological activity.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The reactivity of these compounds can be influenced by the substituents on the benzoxazole core. For instance, the presence of an amino group or an oxo group can facilitate the formation of hydrogen bonds, as seen in the intramolecular hydrogen bond between N9–H...O3 atoms in a synthesized isoxazolone derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different functional groups can significantly alter these properties. For example, the crystal structure analysis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate revealed weak interactions between oxygen atoms, which can affect the compound's physical properties and its interactions in a biological environment .
科学的研究の応用
1. Synthesis of Imidazoles
- Summary of Application: Benzo[d]oxazol-2-ylmethanol is used in the synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols . This process involves the unprecedented formation of an imidazole ring from two methanimino groups .
- Methods of Application: The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .
- Results or Outcomes: This research has led to the development of a new synthetic pathway to four substituted imidazoles .
2. Antimicrobial and Anticancer Activities
- Summary of Application: Benzoxazole derivatives, which can be synthesized from Benzo[d]oxazol-2-ylmethanol, have been studied for their in vitro antibacterial, antifungal, and anticancer activities .
- Methods of Application: The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
- Results or Outcomes: The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole, and certain compounds had significant anticancer activity in comparison to 5-fluorouracil .
3. Synthesis of Quinolines
- Summary of Application: Benzo[d]oxazol-2-ylmethanol is used in the synthesis of 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde . This process involves the Vilsmeyer-Haack cyclization of key intermediate N-(2-(benzo[d]oxazol-2-yl)phenyl) acetamide .
- Methods of Application: The synthesis involves refluxing an equimolar mixture of 2-(benzo[d]oxazol-2-yl)aniline and acetic acid to obtain N-(2-(benzo[d]oxazol-2-yl)phenyl) acetamide, which is then subjected to Vilsmeyer-Haack cyclization using phosphorous oxychloride and dimethylformamide to obtain 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde .
- Results or Outcomes: This research has led to the development of a new synthetic pathway to quinoline derivatives .
4. Synthesis of Benzoxazole Derivatives
- Summary of Application: A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
- Methods of Application: The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
- Results or Outcomes: The performed study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .
Safety And Hazards
特性
IUPAC Name |
1,3-benzoxazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAYHDNWECITJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619871 | |
| Record name | (1,3-Benzoxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazol-2-ylmethanol | |
CAS RN |
77186-95-9 | |
| Record name | (1,3-Benzoxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)
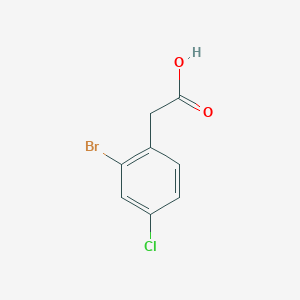
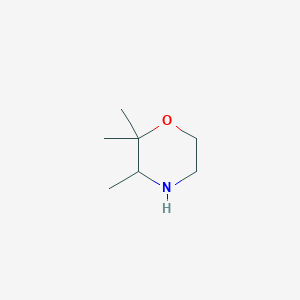
![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)
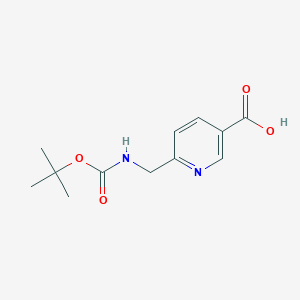
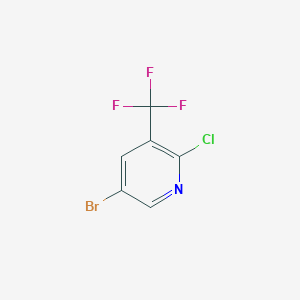
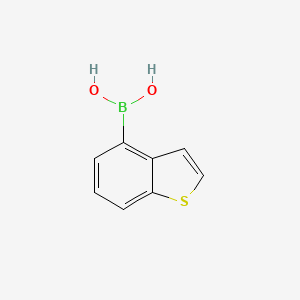
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)
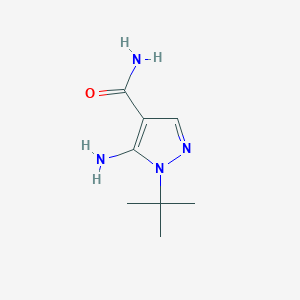
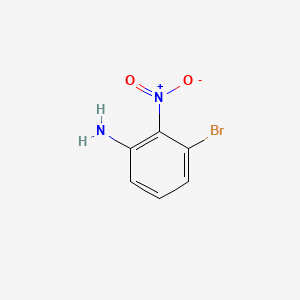

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
